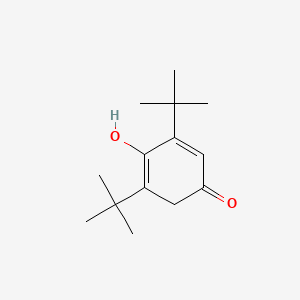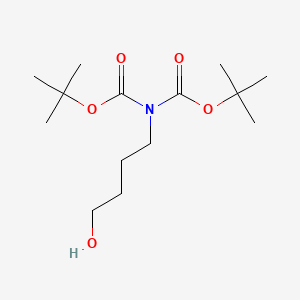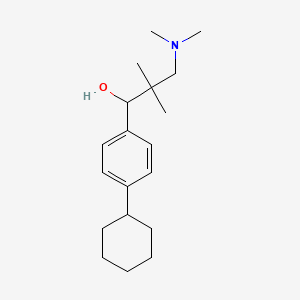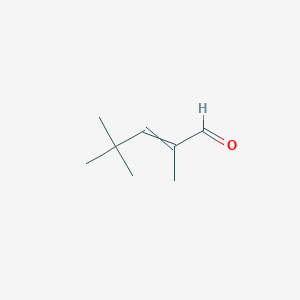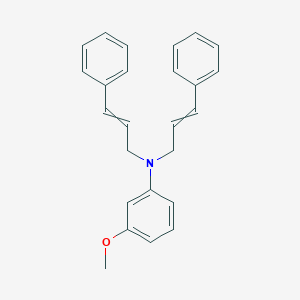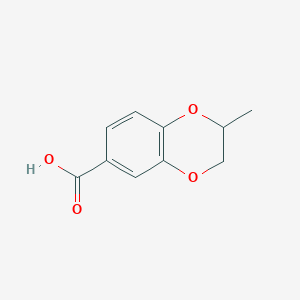
2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxane, a bicyclic structure containing a benzene ring fused with a dioxane ring
Preparation Methods
The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the following steps:
Ring Closing Metathesis: The starting materials, which include appropriate precursors such as substituted phenols and diols, undergo ring-closing metathesis using catalysts like nitro-Grela catalyst.
Carboxylation: The final step involves carboxylation reactions to introduce the carboxylic acid functional group at the desired position.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared with other similar compounds, such as:
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: This compound has a similar structure but differs in the functional group attached to the benzodioxane ring.
2-Methyl-1,3-dioxolane-2-carboxylic acid: Another related compound with a dioxolane ring instead of a benzodioxane ring.
6-Nitro-2,3-dihydro-1,4-benzodioxine: This compound contains a nitro group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
CAS No. |
857020-49-6 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-6-5-13-9-4-7(10(11)12)2-3-8(9)14-6/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
UOXXCQFAWJHSGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


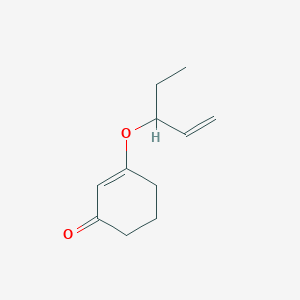
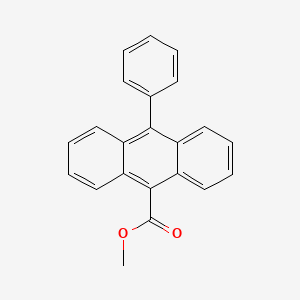
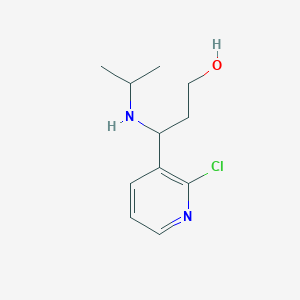
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
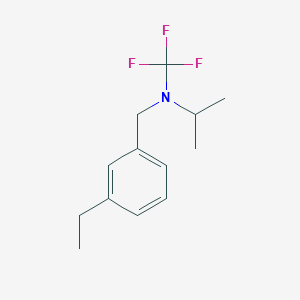
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
